molecular formula C14H20N6O5 B119207 N-Formyl Valacyclovir CAS No. 847670-62-6

N-Formyl Valacyclovir

Cat. No. B119207
CAS RN: 847670-62-6
M. Wt: 352.35 g/mol
InChI Key: AYGHYIMPMGWQND-VIFPVBQESA-N
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Description

N-Formyl Valacyclovir is a compound with the molecular formula C14H20N6O5 . It is derived from Valacyclovir, which is a prodrug of acyclovir . Valacyclovir is converted to acyclovir by the enzyme valacyclovir hydrolase in the body .


Synthesis Analysis

The synthesis of N-Formyl Valacyclovir involves reacting valacyclovir with ammonium formate and heating the reaction mixture . Another method involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .


Molecular Structure Analysis

The molecular structure of N-Formyl Valacyclovir consists of 14 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 5 oxygen atoms . The detailed structure can be found in the PubChem database .


Chemical Reactions Analysis

N-Formyl Valacyclovir can form during the synthesis of valacyclovir or upon storage, especially if the valacyclovir contains residual process solvents . The N-formylation of amines using methanol as a potential formyl carrier has been reported .


Physical And Chemical Properties Analysis

N-Formyl Valacyclovir has a molecular weight of 352.35 . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Analytical Method Development

The compound serves as a key reference in developing sensitive, specific, and precise analytical methods. These methods are designed to separate and determine impurities at very low levels, which is essential for meeting regulatory standards for pharmaceutical products .

Quality Control Reference Standard

N-Formyl Valacyclovir: is employed as a quality control reference standard. Its use in this capacity ensures the consistency and reliability of analytical methods applied during the manufacturing process of valacyclovir and its analogs .

Regulatory Compliance

In the context of regulatory compliance, N-Formyl Valacyclovir is used to establish limits for identified impurities. This is crucial for obtaining approval from national and international regulatory authorities for the commercialization of active pharmaceutical ingredients .

Research on Drug Metabolism

The compound can be used in research to study the metabolism of valacyclovir. By understanding the impurities formed during the metabolic process, researchers can gain insights into the drug’s pharmacokinetics and pharmacodynamics .

Synthesis and Purification Processes

N-Formyl Valacyclovir: plays a role in the synthesis and purification of valacyclovir. It is involved in novel methods of synthesis and can be used to obtain valacyclovir in a pure form, which is vital for the development of effective antiviral medications .

Mechanism of Action

Target of Action

N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral drug primarily used to treat herpes infections . The primary targets of Valacyclovir are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) . These enzymes play a crucial role in the replication of the virus.

Mode of Action

Valacyclovir is the L-valine ester of aciclovir, a nucleoside analog DNA polymerase enzyme inhibitor . It is converted to aciclovir monophosphate by virus-specific thymidine kinase, then further converted to aciclovir triphosphate by other cellular enzymes . Aciclovir triphosphate competitively inhibits viral DNA polymerase, preventing the replication of the virus .

Biochemical Pathways

The conversion of Valacyclovir to aciclovir involves the intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process significantly increases the systemic aciclovir plasma levels, enhancing the drug’s efficacy .

Pharmacokinetics

Valacyclovir is rapidly and almost completely converted to aciclovir by intestinal and hepatic metabolism . The oral bioavailability of Valacyclovir is significantly higher than that of aciclovir, necessitating less frequent administration .

Result of Action

The result of Valacyclovir’s action is the inhibition of the replication of the herpes simplex virus, thereby treating herpes exacerbations . It is also used in prophylaxis against acquisition of infection and suppression of latent disease .

Action Environment

The action of Valacyclovir can be influenced by various environmental factors. For instance, diabetes has been shown to significantly decrease plasma exposures of aciclovir following oral administration of Valacyclovir . This suggests that certain health conditions can impact the drug’s efficacy.

Future Directions

Research on N-Formyl Valacyclovir and related compounds is ongoing. For instance, a new Schiff base ligand derived from antiviral valacyclovir and its novel Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) complexes have been synthesized, showing potential for various biological applications . Additionally, the formyl peptide receptors (FPRs) that bind peptides with an N-formylated methionine (fMet), a prominent feature of protein synthesis in bacteria and mitochondria, are being studied for their role in innate immunity against invading bacteria .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHYIMPMGWQND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233799
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl Valacyclovir

CAS RN

847670-62-6
Record name N-Formyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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